

# Quantitative Profiling of PP242 Inhibitory Activity

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## Compound Focus: Torkinib

CAS No.: 1092351-67-1

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The potency and selectivity of PP242 are foundational to its mechanism of action.

Target	IC <sub>50</sub> / Inhibition	Context / Assay	Significance
mTOR	8 nM [1] [2]	Cell-free assay [1]	Primary target; defines compound class (TORKinib) [3].
mTORC1	30 nM [2] [4]	Cellular complex [2]	Inhibits phosphorylation of S6K1 and 4E-BP1 [1].
mTORC2	58 nM [2] [4]	Cellular complex [2]	Inhibits phosphorylation of Akt at Ser473 [5] [3].
PI3Kδ	100 nM [2]	>10-fold selectivity over mTOR [1]	Contributes to high selectivity profile versus broader PI3K family inhibitors [3].
Other Kinases (e.g., PKCα, JAK2)	~50 nM - 5.1 μM [2] [6]	Profiling against 219 protein kinases [2] [3]	Demonstrates high selectivity within the kinome at physiologically relevant concentrations [3].

## Cellular & Phenotypic Responses to PP242 Treatment

PP242 elicits a range of downstream cellular effects that underpin its anti-proliferative and cytotoxic properties.

Cell Line / System	Concentration	Effect / Activity	Experimental Readout
ERas Transformed Cells	1.5 $\mu$ M for 48h [7]	Irreversible proliferation inhibition and cell death [7]	Growth curves, MTT assay, clonogenic survival [7].
Various (e.g., Rh30, HT29)	1 $\mu$ M for 2h [1]	Inhibition of mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) [1]	Western Blot [1].
Osteosarcoma (MG63, U2OS, Saos-2)	100 nM for 36h [1]	Promotion of apoptosis and prevention of migration [1]	Apoptosis assay, migration assay [1].
ERas Transformed Cells	1.5 $\mu$ M (Short-term) [7]	Induction of selective autophagy (mitophagy) and caspase activation [7]	Transmission Electron Microscopy, Western Blot (LC3-I/II, p62), Caspase-3/9 activity [7].
Primary Cells	Not Specified [5] [3]	More complete inhibition of proliferation than rapamycin [5] [3]	Cell proliferation assays [5].

## Mechanism of Action: Core Signaling Pathway

PP242's key differentiator is its ability to directly target the ATP-binding site of the mTOR kinase, enabling inhibition of both mTORC1 and mTORC2 complexes, which is visually summarized in the pathway below.



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PP242 inhibits both mTORC1 and mTORC2 by binding the mTOR kinase domain, blocking downstream signaling [5] [3].

- **Dual Complex Inhibition:** By competing with ATP at the kinase domain, PP242 directly inhibits the catalytic activity of all mTOR-containing complexes [3]. This is a key advantage over rapamycin,

which only partially inhibits mTORC1 and does not directly inhibit mTORC2 [5] [3].

- **Comprehensive Suppression of mTORC1 Signaling:** PP242 effectively blocks **phosphorylation of 4E-BP1**, a key mTORC1 substrate that is often resistant to rapamycin inhibition [5] [3]. This leads to a more potent suppression of **cap-dependent translation** and protein synthesis, crucial for cell growth [5].
- **Inhibition of mTORC2 and Akt Signaling:** PP242 prevents mTORC2-mediated **phosphorylation of Akt at Ser473** [1] [5] [3]. This hydrophobic motif phosphorylation is required for full Akt activation, and its inhibition attenuates this critical pro-survival signaling pathway [3].

## Key Differentiators from Rapamycin

While both are mTOR inhibitors, PP242's mechanism offers significant advantages in a research context.

Feature	PP242 (Torkinib)	Rapamycin
Target Site	ATP-binding site of mTOR kinase [3]	FKBP-12, forming a complex that allosterically inhibits mTORC1 [5]
Complex Inhibition	Both mTORC1 and mTORC2 [5] [3]	mTORC1 only (and mTORC2 with long-term treatment) [5]
Effect on 4E-BP1	<b>Potent inhibition</b> of phosphorylation, effectively blocking cap-dependent translation [5] [3]	<b>Partial or ineffective</b> inhibition of phosphorylation in many contexts [5] [3]
Cellular Outcome	Often <b>cytotoxic</b> , inducing cell death [7]	Primarily <b>cytostatic</b> , causing reversible cell cycle arrest [7]
Induced Autophagy	Selective autophagy ( <b>mitophagy</b> ), which can lead to cell death [7]	Non-selective, survival-oriented autophagy [7]

## Experimental Protocol Guidance

Key methodological considerations for using PP242 in cell-based assays include:

- **Preparation:** PP242 is typically dissolved in **DMSO** to create a high-concentration stock solution (e.g., 10-50 mM). Aliquots should be stored at -20°C to -80°C to avoid freeze-thaw cycles [2] [4].

- **Cell Treatment:** Common working concentrations range from **50 nM to 5 µM**, depending on the cell line and desired effect [1]. Treatment duration can vary from 30 minutes to assess immediate phosphorylation changes [1], to 24-72 hours for proliferation, apoptosis, and autophagy assays [1] [7].
- **Key Readouts:**
  - **Western Blotting:** Confirm target engagement by probing for **p-Akt (Ser473)** for mTORC2 inhibition and **p-4E-BP1 (Thr37/46)** and **p-S6 (Ser235/236)** for mTORC1 inhibition [1] [7].
  - **Cell Viability/Proliferation:** Use MTT, MTS, or clonogenic survival assays to distinguish between cytostatic and cytotoxic effects [7].
  - **Autophagy/Mitophagy:** Monitor **LC3-I to LC3-II conversion** and **p62/SQSTM1** degradation by western blot. Use transmission electron microscopy to visually confirm mitophagy [7].

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)